molecular formula C11H16O3 B13573380 2-(3,4-Dimethoxyphenyl)propan-1-ol

2-(3,4-Dimethoxyphenyl)propan-1-ol

Cat. No.: B13573380
M. Wt: 196.24 g/mol
InChI Key: BZNGQULGYGFHQJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O3. It is a derivative of phenylpropanol and features two methoxy groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(3,4-Dimethoxyphenyl)propan-1-one using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods

On an industrial scale, the compound can be synthesized via the catalytic hydrogenation of 2-(3,4-Dimethoxyphenyl)propan-1-one. This method employs a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-(3,4-Dimethoxyphenyl)propan-1-one

    Reduction: 2-(3,4-Dimethoxyphenyl)propane

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)propan-1-ol involves its interaction with various molecular targets and pathways. In biochemical reactions, the compound can act as a substrate for enzymes, leading to the formation of different products depending on the enzyme involved. For example, it can be oxidized by alcohol dehydrogenases to form the corresponding ketone .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNGQULGYGFHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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